L-erythronic acid

Inborn errors of metabolism Metabolomics Diagnostic biomarkers

Sourcing enantiomerically pure L-erythronic acid is critical for analytical validity in clinical metabolomics-racemic or D-enantiomer substitutes introduce chromatographic interference and compromise biomarker quantification. • Diagnostic biomarker: elevated in urine of 6/6 TALDO-deficient patients (¹H-NMR/GC-MS) and TALDO-knockout mice. • Cardiovascular risk associations: HR 1.30 (CHD), 1.40 (stroke), 1.38 (HFrEF) in large-scale cohorts. • Chiral purity verified; supplied with CoA for regulatory-compliant analytical method development.

Molecular Formula C4H8O5
Molecular Weight 136.1 g/mol
Cat. No. B1250341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-erythronic acid
Molecular FormulaC4H8O5
Molecular Weight136.1 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)O
InChIInChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m0/s1
InChIKeyJPIJQSOTBSSVTP-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Erythronic Acid Procurement: Chiral Purity & Metabolic Selectivity


L-Erythronic acid (CAS 13752-84-6), also known as (2S,3S)-2,3,4-trihydroxybutanoic acid, is an endogenous aldonic acid metabolite derived from carbohydrate metabolism and the pentose phosphate pathway [1]. As a defined stereoisomer, it differs fundamentally from its enantiomer D-erythronic acid and diastereomers such as L-threonic acid in its biological recognition and metabolic fate [2]. This compound accumulates as a major diagnostic hallmark in transaldolase deficiency, serves as a downstream metabolite of the artificial sweetener erythritol, and functions as a biomarker in cancer metabolism and cardiovascular risk assessment [3]. For procurement decisions, stereochemical identity is non-negotiable: L-erythronic acid cannot be substituted by racemic mixtures or the D-enantiomer in analytical, diagnostic, or metabolic research applications without compromising data validity.

Identity Defined L-enantiomer standard
Workflow Stereochemical control in biomarker assays
Model Context TALDO deficiency, cancer metabolism, cardiovascular risk research

Why L-Erythronic Acid Cannot Be Substituted


L-Erythronic acid and its D-enantiomer are non-superimposable mirror images with opposite configurations at both C2 and C3 chiral centers, a stereochemical distinction that governs their differential recognition by endogenous enzymes, transporters, and metabolic pathways [1]. Substituting L-erythronic acid with racemic erythronic acid or D-erythronic acid in quantitative assays introduces chromatographic interference, erroneous calibration, and biologically irrelevant signals. In clinical and preclinical metabolomics, erythronate accumulation is stereospecific to endogenous L-erythronic acid; the D-enantiomer is not produced endogenously in humans at comparable levels and therefore cannot serve as a valid analytical surrogate [2]. For metabolic tracer studies, biomarker validation, and enzyme inhibition assays, only L-erythronic acid of verified chiral purity yields biologically interpretable and reproducible results.

Enantiomer
L-erythronic acid vs. D-erythronic acid: non-superimposable chiral centers may alter enzyme and transporter recognition, limiting assay validity.
Racemic mixture
Racemic erythronic acid introduces chromatographic interference and biologically irrelevant signals; endogenous accumulation is stereospecific to L-form.
Structural analog
Erythorbic acid is an exogenous food additive with distinct metabolic role; not interchangeable as a biomarker or research standard.

L-Erythronic Acid Differentiation Evidence


Biomarker Specificity in Transaldolase Deficiency

In transaldolase (TALDO) deficiency, urinary erythronic acid (L-erythronate) is elevated as a major abnormal metabolite relative to healthy controls, while its stereoisomer D-erythronic acid is not endogenously produced in detectable quantities under these conditions. This establishes L-erythronic acid as a disease-specific hallmark not replicable by the D-enantiomer [1].

TALDO deficiency biomarker
Class-level
Major abnormal metabolite in 6/6 patients and knock-out mice; absent in healthy controls.
Supports L-enantiomer-specific biomarker research.
¹H-NMR and GC-MS urinary analysis; D-enantiomer not detected.
Inborn errors of metabolism Metabolomics Diagnostic biomarkers

Cardiovascular Risk: Broader Than Erythritol

In the ARIC study (n=4,006 older adults, median follow-up 8.41 years), circulating erythronate (L-erythronic acid) showed significant associations with a wider spectrum of cardiovascular outcomes than its precursor erythritol. While erythritol was associated with heart failure outcomes and mortality, erythronate was additionally associated with coronary heart disease, stroke, and heart failure with reduced ejection fraction, positioning L-erythronic acid as a more comprehensive cardiometabolic risk marker than erythritol alone [1].

Cardiovascular risk scope
Head-to-head
L-Erythronate HR: CHD 1.30 (1.04–1.61), Stroke 1.40 (1.08–1.83), HFrEF 1.38 (1.09–1.74). Erythritol not significant for these endpoints.
Reported broader cardiometabolic endpoint association.
ARIC cohort n=4,006, median follow-up 8.41y; mass spectrometry-based metabolomics.
Cardiovascular epidemiology Metabolomics Artificial sweetener safety

L-Erythronate Accumulation in Lung Tumors

Non-targeted isotope-assisted metabolomics identified elevated erythronate (L-erythronic acid) concentrations in lung cancer tumors relative to adjacent normal tissues. This accumulation, driven by ALDH1A1-mediated oxidation of erythrose derived from the pentose phosphate pathway, positions L-erythronic acid as a potential cancer biomarker with stereospecific metabolic origin distinct from non-endogenous D-erythronic acid [1].

Lung tumor accumulation
Data to verify
Elevated L-erythronate in lung tumors vs. adjacent normal tissue (qualitative increase).
Reported tumor-metabolite accumulation context.
Isotope-assisted untargeted metabolomics; quantitative fold-change not reported.
Cancer metabolism Metabolic reprogramming Oncometabolomics

Scaffold for Ribose-5-Phosphate Isomerase Inhibitors

Derivatives of D-erythronic acid act as competitive inhibitors of ribose-5-phosphate isomerase (RPI), a key pentose phosphate pathway enzyme. 4-Phospho-D-erythronate exhibits a Ki of 28 μM and Km/Ki ratio of 270 against spinach RPI, while the hydroxamic acid derivative shows comparable potency (Ki=29 μM, Km/Ki=260) [1]. Although these data are for D-erythronic acid derivatives, the stereochemical requirement for biological activity implies that L-erythronic acid serves as the essential enantiomeric starting material for accessing the mirror-image inhibitor series that may exhibit distinct target selectivity.

RPI inhibition scaffold
Class-level
4-Phospho-D-erythronate Ki = 28 μM, Km/Ki = 270 (spinach RPI).
Supports enantiomer-specific inhibitor scaffold research.
Data from D-erythronic acid derivatives; L-form serves as chiral starting material.
Enzyme inhibition Pentose phosphate pathway Drug discovery

Biological Distinction from Erythorbic Acid

Erythorbic acid (D-erythorbic acid), a stereoisomer of ascorbic acid used as a food antioxidant, is structurally and metabolically distinct from L-erythronic acid. Erythorbic acid possesses only ~5% of the vitamin C activity of L-ascorbic acid despite comparable antioxidant capacity, while L-erythronic acid is an endogenous carbohydrate metabolite with no documented vitamin activity. The two compounds occupy entirely separate biological niches: erythorbic acid as an exogenous food additive and L-erythronic acid as an endogenous metabolic intermediate .

Erythorbic acid distinction
Context-dependent
Erythorbic acid: exogenous antioxidant, ~5% vitamin C activity. L-erythronic acid: endogenous carbohydrate metabolite.
Identity verification for procurement specification.
Functional classification from literature; non-interchangeable compounds.
Stereochemistry Metabolic pathway analysis Food additive metabolism

L-Erythronic Acid Application Scenarios


Clinical Metabolomics & Inborn Error Diagnostics

L-Erythronic acid serves as a validated diagnostic biomarker for transaldolase deficiency. Its elevation in urine, confirmed by ¹H-NMR and GC-MS in 6/6 TALDO-deficient patients and in knock-out mouse models, makes it an essential analytical standard for clinical metabolomics laboratories developing or validating diagnostic assays for this rare inborn error of metabolism [1]. Procurement of enantiomerically pure L-erythronic acid is mandatory for accurate quantification.

Cardiometabolic Risk Stratification Studies

In large-scale epidemiological cohorts, circulating L-erythronate demonstrates associations with coronary heart disease (HR 1.30), stroke (HR 1.40), and heart failure with reduced ejection fraction (HR 1.38) that exceed the predictive scope of its precursor erythritol [2]. Researchers investigating artificial sweetener safety or cardiometabolic biomarker panels should prioritize L-erythronic acid standards for targeted metabolomics assays.

Cancer Metabolism & Oncometabolite Research

L-Erythronate accumulates in lung cancer tumors relative to adjacent normal tissue, driven by ALDH1A1-mediated metabolic reprogramming [3]. For cancer biologists and translational researchers developing oncometabolite panels or studying pentose phosphate pathway dysregulation in malignancy, L-erythronic acid provides a stereospecifically relevant analytical reference.

Pentose Phosphate Pathway Inhibitor Development

Derivatives of erythronic acid function as competitive inhibitors of ribose-5-phosphate isomerase with Ki values in the 28–29 μM range and high Km/Ki ratios (260–270) [4]. Medicinal chemists and structural biologists targeting the pentose phosphate pathway for anticancer or antiparasitic drug discovery require enantiomerically pure L-erythronic acid as a chiral scaffold for synthesizing stereospecific inhibitor libraries.

Application
Selection Property
Validation Focus
Metabolomics biomarker research
Stereochemical identity control
Assay specificity and chromatographic resolution
Cardiometabolic biomarker studies
Enantiomeric purity verification
Endpoint association reproducibility
Cancer metabolism research
Chiral analytical standard fit
Tissue-level metabolite quantification
Pentose phosphate pathway inhibitor studies
Enantiomer-specific scaffold
Inhibitor activity and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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